2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone
Description
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxybenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-8-6-15(7-9-16)20(24)22-10-12-23(13-11-22)21(25)19-14-27-17-4-2-3-5-18(17)28-19/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKKTZPXZJLQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved by the cyclization of catechol with ethylene glycol under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reaction: The benzodioxin and piperazine derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are typical.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxin ring but lacks the piperazine moiety.
4-Methoxybenzoylpiperazine: Contains the piperazine and methoxybenzoyl groups but lacks the benzodioxin ring.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components.
Biological Activity
The compound 2,3-Dihydro-1,4-benzodioxin-2-yl[4-(4-methoxybenzoyl)piperazino]methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzodioxin moiety : Contributes to its chemical stability and potential interaction with biological targets.
- Piperazine ring : Known for its role in enhancing pharmacological properties.
- Methoxybenzoyl group : May influence solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 358.40 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that the compound exhibits several biological activities, primarily through:
- Enzyme inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor modulation : Potential interactions with neurotransmitter receptors could explain its effects on the central nervous system.
Antidiabetic Activity
In a recent study, derivatives of similar structural motifs demonstrated significant antidiabetic effects. While specific data on this compound is limited, related compounds showed:
- Inhibition of α-glucosidase : A key enzyme in carbohydrate metabolism, with IC50 values ranging from to compared to acarbose (IC50 = ) .
- In vivo efficacy : Compounds with similar structures significantly reduced blood glucose levels in diabetic animal models .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Study 1: Antidiabetic Effects
A study evaluated the blood glucose-lowering effects of compounds structurally similar to our target compound in diabetic rats. The results indicated:
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activity of synthesized benzodioxin derivatives:
Q & A
[Basic] What are the optimal synthetic pathways for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with substituted piperazines and carbonyl precursors. Key steps include:
- Coupling Reactions : Reacting 4-(4-methoxybenzoyl)piperazine with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid derivatives using carbodiimide coupling agents (e.g., DCC or EDC) to form the methanone bridge.
- Condition Optimization : Temperature (40–60°C), solvent choice (dichloromethane or DMF), and catalyst (DMAP) are critical for yield and purity. Excess reagents are removed via aqueous extraction, and the product is purified by column chromatography .
[Basic] Which analytical techniques are most effective for characterizing purity and structure?
| Technique | Purpose | Parameters |
|---|---|---|
| NMR | Structural confirmation | ¹H/¹³C NMR in CDCl₃ or DMSO-d₆; chemical shifts verify aromatic protons (δ 6.5–8.0 ppm) and piperazine/methoxy groups (δ 3.0–4.5 ppm) . |
| HPLC | Purity assessment | Reverse-phase C18 column, gradient elution (acetonitrile/water), UV detection at 254 nm. Purity ≥95% is typical for pharmacological studies . |
| Mass Spectrometry | Molecular weight confirmation | High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺) . |
[Basic] What safety precautions are necessary when handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Emergency Protocols : For spills, avoid dust generation; use ethanol for decontamination. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
[Advanced] How can computational modeling predict reactivity and biological interactions?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS. The benzodioxin moiety shows affinity for serotonin receptors (e.g., 5-HT₂A) due to π-π stacking with aromatic residues.
- Docking Studies (AutoDock Vina) : Predict binding poses and affinity scores (∆G ≤ -8 kcal/mol suggests strong binding). Validate with experimental IC₅₀ values from radioligand assays .
[Advanced] How to resolve contradictions in pharmacological data across studies?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on potency. For example, 4-methoxy enhances solubility but may reduce CNS penetration vs. halogens .
- Experimental Variables : Control for assay conditions (e.g., cell lines, incubation time). Conflicting IC₅₀ values in dopamine receptor studies may arise from differences in membrane preparation methods .
[Advanced] What strategies enhance pharmacokinetic properties through structural modification?
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethoxy to improve metabolic stability.
- Prodrug Design : Introduce ester groups at the piperazine nitrogen to enhance oral bioavailability. Hydrolysis in vivo regenerates the active compound .
[Advanced] How are reaction mechanisms elucidated for key synthetic steps?
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., amide bond formation).
- Isotopic Labeling : Use ¹⁸O-labeled carbonyl precursors to track oxygen incorporation in the methanone group during coupling reactions .
[Advanced] What in vitro models validate target engagement in neurological disorders?
- Primary Neuronal Cultures : Assess cAMP modulation via piperazine-mediated GPCR signaling. EC₅₀ values <100 nM indicate high potency.
- Radioligand Displacement : Compete with [³H]ketanserin in 5-HT₂A receptor assays; Ki values <50 nM confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
